molecular formula C6H10ClF6NO2 B3229423 Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride CAS No. 1286744-01-1

Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride

Cat. No.: B3229423
CAS No.: 1286744-01-1
M. Wt: 277.59 g/mol
InChI Key: KYOCEWNKJJUWJY-UHFFFAOYSA-N
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Description

Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C6H10ClF6NO2 and its molecular weight is 277.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.0304252 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride involves the reaction of 2-(trifluoromethoxy)ethanol with ethylenediamine followed by the addition of hydrochloric acid.", "Starting Materials": [ "2-(trifluoromethoxy)ethanol", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "2-(trifluoromethoxy)ethanol is reacted with ethylenediamine in the presence of a catalyst such as p-toluenesulfonic acid to form Bis[2-(trifluoromethoxy)ethyl]amine.", "The resulting Bis[2-(trifluoromethoxy)ethyl]amine is then treated with hydrochloric acid to form Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride.", "The product can be isolated by filtration and drying." ] }

CAS No.

1286744-01-1

Molecular Formula

C6H10ClF6NO2

Molecular Weight

277.59 g/mol

IUPAC Name

bis[2-(trifluoromethoxy)ethyl]azanium;chloride

InChI

InChI=1S/C6H9F6NO2.ClH/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12;/h13H,1-4H2;1H

InChI Key

KYOCEWNKJJUWJY-UHFFFAOYSA-N

SMILES

C(COC(F)(F)F)NCCOC(F)(F)F.Cl

Canonical SMILES

C(COC(F)(F)F)[NH2+]CCOC(F)(F)F.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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